Cas no 1905830-34-3 (N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrrolidine-substituted pyrimidine core linked to a 2-ethylphenyl group via a carboxamide bridge, offering versatility for further functionalization. The compound's design suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in kinase inhibition or receptor modulation. Its synthetic accessibility and well-defined chemical properties facilitate precise modifications for structure-activity relationship (SAR) studies. The ethylphenyl and pyrrolidine moieties may enhance lipophilicity and binding affinity, respectively, contributing to its utility in developing bioactive molecules. Suitable for controlled research environments, it requires handling under standard laboratory safety protocols.
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide structure
1905830-34-3 structure
商品名:N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS番号:1905830-34-3
MF:C17H20N4O
メガワット:296.366903305054
CID:5346251

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
    • N-(2-ethylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
    • インチ: 1S/C17H20N4O/c1-2-13-7-3-4-8-14(13)20-17(22)15-11-16(19-12-18-15)21-9-5-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22)
    • InChIKey: MFRLVQJLORFLAX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC(=NC=N1)N1CCCC1)NC1C=CC=CC=1CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 370
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 58.1

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6495-1874-10μmol
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
10μmol
$103.5 2023-09-08
Life Chemicals
F6495-1874-50mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
50mg
$240.0 2023-09-08
Life Chemicals
F6495-1874-5μmol
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6495-1874-40mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
40mg
$210.0 2023-09-08
Life Chemicals
F6495-1874-3mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
3mg
$94.5 2023-09-08
Life Chemicals
F6495-1874-2mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
2mg
$88.5 2023-09-08
Life Chemicals
F6495-1874-30mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
30mg
$178.5 2023-09-08
Life Chemicals
F6495-1874-25mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
25mg
$163.5 2023-09-08
Life Chemicals
F6495-1874-1mg
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
1mg
$81.0 2023-09-08
Life Chemicals
F6495-1874-20μmol
N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1905830-34-3
20μmol
$118.5 2023-09-08

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 関連文献

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamideに関する追加情報

N-(2-Ethylphenyl)-6-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxamide: A Comprehensive Overview

N-(2-Ethylphenyl)-6-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxamide, also known by its CAS number 1905830-34-3, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential biological activities. The structure of this compound is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents attached to the pyrimidine ring include a carboxamide group at position 4 and a pyrrolidin-1-yl group at position 6, along with an N-(2-ethylphenyl) group.

The synthesis of N-(2-Ethylphenyl)-6-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxamide involves a series of well-established organic reactions. The starting material typically includes a pyrimidine derivative, which undergoes substitution or coupling reactions to introduce the desired substituents. The presence of the pyrrolidin-1-yl group suggests that the compound may exhibit certain pharmacological properties, such as improved bioavailability or enhanced binding affinity to target proteins. Recent studies have highlighted the importance of such structural modifications in optimizing drug candidates for therapeutic applications.

One of the key areas of research involving this compound is its potential application in cancer therapy. Pyrimidine derivatives are known for their ability to inhibit various enzymes and proteins involved in cell proliferation and survival. For instance, the carboxamide group in this compound may act as a hydrogen bond donor, enhancing its interaction with target molecules. Additionally, the presence of the 2-ethylphenyl group could contribute to lipophilicity, which is often desirable for drug molecules to cross cellular membranes effectively.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such compounds with high accuracy. Molecular docking studies have shown that N-(2-Ethylphenyl)-6-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxamide exhibits promising interactions with several oncogenic proteins, suggesting its potential as an anticancer agent. Furthermore, in vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its cytotoxic effects against malignant cells.

Beyond its therapeutic potential, this compound has also been studied for its role in other biological systems. For example, it has been investigated for its anti-inflammatory properties, which could make it a candidate for treating conditions such as arthritis or inflammatory bowel disease. The pyrrolidin-1-yl group is particularly interesting in this context, as it has been associated with anti-inflammatory activity in other compounds.

In terms of pharmacokinetics, the ethyl group attached to the phenyl ring may influence the compound's absorption and distribution profiles. Studies have shown that such alkyl substituents can enhance solubility and stability, which are critical factors for determining a drug's efficacy and safety profile. Additionally, the presence of nitrogen atoms in the pyrimidine ring could facilitate metabolic processes, although further research is needed to fully understand its pharmacokinetic behavior.

The development of novel synthetic routes for this compound has also been a focus of recent research efforts. Traditional methods often involve multi-step reactions with low yields, which can be challenging for large-scale production. However, advancements in catalytic chemistry and green synthesis techniques have provided more efficient pathways for constructing this molecule. These improvements not only enhance the scalability of production but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices.

Another intriguing aspect of this compound is its potential as a lead molecule for drug design. By modifying specific substituents on the pyrimidine ring, researchers can explore a wide range of biological activities and optimize the compound's properties for different therapeutic applications. For instance, altering the size or electronic nature of the substituents could lead to improved selectivity or reduced toxicity.

In conclusion, N-(2-Ethylphenyl)-6-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxamide represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, it holds significant promise for advancing innovative treatments across various disease areas.

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